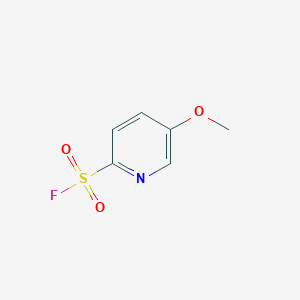

5-Methoxypyridine-2-sulfonyl fluoride

Description

Significance of Sulfonyl Fluorides in Modern Organic Chemistry

Sulfonyl fluorides have emerged as a highly valuable class of reagents and synthons in contemporary organic chemistry. Their unique properties have led to their widespread use in various synthetic transformations.

Sulfonyl fluorides are potent electrophiles that readily react with a diverse array of nucleophiles to form stable sulfonamide, sulfonate ester, and sulfone linkages. This reactivity is central to their utility in constructing molecules with specific functionalities and biological activities. The sulfur atom in the sulfonyl fluoride (B91410) group is highly electron-deficient, making it susceptible to nucleophilic attack. This electrophilicity is the basis for their application in sulfonylation reactions, which are fundamental in the synthesis of numerous pharmaceuticals and agrochemicals.

The reactivity of sulfonyl fluorides is often compared to that of other sulfonyl halides, such as sulfonyl chlorides. While sulfonyl chlorides are generally more reactive, sulfonyl fluorides exhibit a more nuanced and often more desirable reactivity profile. They are notably more stable to hydrolysis and less prone to undergo side reactions, which allows for their use under a broader range of reaction conditions. This enhanced stability is attributed to the high electronegativity and small size of the fluorine atom, which forms a strong and less polarized bond with the sulfur atom.

| Sulfonyl Halide | General Reactivity | Stability to Hydrolysis |

| Sulfonyl Fluoride | Moderately reactive | High |

| Sulfonyl Chloride | Highly reactive | Low |

| Sulfonyl Bromide | Very highly reactive | Very low |

This table provides a general comparison of the reactivity and stability of common sulfonyl halides.

The study of sulfonyl fluorides dates back to the early 20th century, but their widespread application in organic synthesis is a more recent development. The initial focus was primarily on simple aromatic and aliphatic sulfonyl fluorides. The synthesis of heteroaromatic sulfonyl fluorides, including those derived from pyridine (B92270), presented additional challenges due to the electronic nature of the heterocyclic ring.

Key developments in synthetic methodology, such as the use of milder fluorinating agents and the development of robust protocols for the conversion of other functional groups (e.g., sulfonic acids, sulfonyl chlorides, thiols) into sulfonyl fluorides, have been instrumental in making pyridine-derived sulfonyl fluorides more accessible. These advancements have paved the way for the exploration of their utility in various fields, including drug discovery and materials science.

The Pyridine Moiety in Organic Synthesis

The pyridine ring is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. This has several important consequences for its reactivity. The ring is generally deactivated towards electrophilic aromatic substitution, which typically occurs at the 3- and 5-positions. Conversely, the ring is activated towards nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions. The nitrogen atom also imparts basicity to the molecule and can act as a hydrogen bond acceptor or a ligand for metal catalysts.

From a steric perspective, the planar nature of the pyridine ring can influence the conformation of molecules, and substituents on the ring can direct the approach of reagents in chemical reactions.

The electronic and steric properties of the pyridine ring can be finely tuned by the introduction of substituents. In the case of 5-Methoxypyridine-2-sulfonyl fluoride, the methoxy (B1213986) group at the 5-position exerts a significant electronic effect. The methoxy group is an electron-donating group through resonance, which can partially offset the electron-withdrawing nature of the pyridine nitrogen and the sulfonyl fluoride group. This can influence the reactivity of the sulfonyl fluoride moiety and the pyridine ring itself.

The position of the methoxy group at the 5-position is meta to the nitrogen atom and ortho to the sulfonyl fluoride group at the 2-position. This substitution pattern will have a specific impact on the electron distribution within the ring and, consequently, on the reactivity of the compound in various chemical transformations. For instance, the electron-donating nature of the methoxy group can influence the ease of nucleophilic attack at the sulfonyl fluoride group and may also affect the regioselectivity of any further substitution reactions on the pyridine ring.

| Substituent | Position | Electronic Effect |

| Methoxy | 5 | Electron-donating (resonance), Electron-withdrawing (inductive) |

| Sulfonyl fluoride | 2 | Strongly electron-withdrawing |

This table summarizes the primary electronic effects of the substituents in this compound.

Research Landscape of this compound Derivatives

While direct research on this compound is not extensively documented in publicly available literature, the broader landscape of methoxypyridine sulfonyl derivatives offers significant insights into their potential applications and areas of investigation. The strategic placement of a methoxy group on the pyridine ring can influence the electronic properties and biological activity of the resulting compounds.

Research into derivatives often focuses on the synthesis of sulfonamides, which are known to possess a wide range of biological activities. For instance, various sulfonamide methoxypyridine derivatives have been synthesized and evaluated as potent inhibitors of enzymes such as PI3K/mTOR, which are crucial targets in cancer therapy. nih.govnih.gov The general structure of these derivatives involves the reaction of a methoxypyridine sulfonyl precursor with a variety of amine-containing fragments to generate a library of compounds for biological screening.

The table below illustrates the types of methoxypyridine sulfonamide derivatives that have been investigated and their targeted biological activities.

| Derivative Class | Amine Coupling Partner | Potential Biological Target |

| Piperazine Sulfonamides | Substituted Piperazines | Kinase Inhibitors |

| Anilino Sulfonamides | Substituted Anilines | Anticancer Agents |

| Amino Acid Ester Sulfonamides | Amino Acid Esters | Protease Inhibitors |

The development of these derivatives is driven by the need for novel therapeutic agents with improved efficacy and selectivity. The sulfonyl fluoride moiety of a hypothetical this compound would serve as a versatile handle for the facile synthesis of such derivatives through SuFEx chemistry. The methoxy group, in turn, could play a crucial role in modulating the binding affinity and pharmacokinetic properties of the final compounds. For example, studies have shown that the position and nature of substituents on the pyridine ring can significantly impact the inhibitory activity of sulfonamide derivatives. nih.gov

Further research into the derivatives of this compound would likely explore its utility in generating novel chemical probes for studying biological systems and as scaffolds for the development of new agrochemicals and materials. The inherent reactivity of the sulfonyl fluoride group allows for its conjugation to a wide array of molecules, opening up avenues for the creation of functionalized materials and bioconjugates.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methoxypyridine-2-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO3S/c1-11-5-2-3-6(8-4-5)12(7,9)10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFNAKFKETOPNBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Methoxypyridine 2 Sulfonyl Fluoride

Strategies for Sulfonyl Fluoride (B91410) Formation

The formation of the sulfonyl fluoride group can be achieved through several distinct chemical pathways. The classical approach involves a halogen exchange from a more readily available sulfonyl chloride. nih.gov More contemporary methods focus on direct synthesis from precursors like thiols, disulfides, sulfonic acids, and sulfonates, often employing electrochemical techniques or novel fluorinating agents to improve efficiency and environmental compatibility. nih.govrsc.orgnih.gov

Halogen exchange (Halex) reactions represent a foundational and widely utilized strategy for synthesizing sulfonyl fluorides. researchgate.net This approach leverages the greater availability of other sulfonyl halides, typically sulfonyl chlorides, and converts them to the desired sulfonyl fluoride through substitution with a fluoride source.

The conversion of sulfonyl chlorides to sulfonyl fluorides via fluoride/chloride exchange is the most traditional route for accessing these compounds. nih.gov This method relies on treating a precursor, in this case, 5-Methoxypyridine-2-sulfonyl chloride, with a suitable fluoride source. The stability of the resulting S-F bond compared to the S-Cl bond drives the reaction.

Several reagents and conditions have been established for this transformation. A common and effective method involves the use of potassium bifluoride (KHF₂) or potassium fluoride (KF). mdpi.com For instance, Sharpless and co-workers developed a procedure using a saturated aqueous solution of KF in acetonitrile (B52724), which can convert a wide variety of sulfonyl chlorides to their corresponding fluorides in excellent yields. mdpi.com Another approach, reported by Bianchi and co-workers, utilizes KF in the presence of 18-crown-6 (B118740) ether as a catalyst in acetonitrile at room temperature, also achieving excellent outcomes. mdpi.com

The general transformation can be summarized as follows:

R-SO₂Cl + F⁻ source → R-SO₂F + Cl⁻ source

The table below illustrates the effectiveness of this halogen exchange method with various aryl sulfonyl chlorides, demonstrating its broad applicability.

| Precursor | Fluoride Source | Catalyst/Solvent | Yield (%) |

| Benzenesulfonyl chloride | aq. KF | Acetonitrile | >95 |

| 4-Toluenesulfonyl chloride | aq. KF | Acetonitrile | >95 |

| 4-Nitrobenzenesulfonyl chloride | aq. KF | Acetonitrile | >95 |

| Naphthalene-2-sulfonyl chloride | KF | 18-crown-6 / Acetonitrile | >95 |

This table presents representative yields for the conversion of various sulfonyl chlorides to sulfonyl fluorides based on established methods. mdpi.com

While sulfonyl chlorides are the most common precursors for halogen exchange reactions, other sulfonyl halides, such as bromides and iodides, could theoretically be used. However, the synthesis and use of sulfonyl chlorides are far more established and practical. The precursor, 5-Methoxypyridine-2-sulfonyl chloride, can be synthesized from precursors like 5-methoxypyridine-2-thiol (B13599248) through oxidative chlorination. rhhz.net Given the high efficiency and mild conditions of the chloride-to-fluoride exchange, the investigation into alternative halide precursors like sulfonyl bromides or iodides is less common and not as well-documented in standard synthetic literature for this class of compounds.

To circumvent the often harsh conditions required to prepare sulfonyl chlorides, direct methods for synthesizing sulfonyl fluorides from more fundamental sulfur-containing starting materials have been developed. These modern approaches offer milder reaction conditions and are often more environmentally benign.

A noteworthy advancement in sulfonyl fluoride synthesis is the use of electrochemical oxidative coupling. Noël and co-workers have reported a mild and green electrochemical approach to prepare sulfonyl fluorides directly from widely available thiols or disulfides. acs.orgnih.govresearchgate.net This method uses potassium fluoride (KF) as an inexpensive and safe fluoride source and avoids the need for stoichiometric chemical oxidants or catalysts. nih.govresearchgate.net

The reaction, applied to the synthesis of 5-Methoxypyridine-2-sulfonyl fluoride, would start from 5-methoxypyridine-2-thiol or its corresponding disulfide. The process is conducted in an undivided electrochemical cell with a graphite (B72142) anode and a stainless-steel cathode. mdpi.com The reaction proceeds in a biphasic mixture of acetonitrile and aqueous HCl with pyridine (B92270) added. acs.orgnih.gov This protocol has demonstrated a broad substrate scope, accommodating aryl, heteroaryl, alkyl, and benzyl (B1604629) thiols, with yields ranging from good to excellent. semanticscholar.orgnih.gov

The general reaction scheme is:

R-SH or R-S-S-R --[Electrolysis, KF, Pyridine]--> R-SO₂F

The versatility of this electrochemical method is highlighted in the table below, showing results for various thiol precursors.

| Thiol/Disulfide Substrate | Product | Yield (%) |

| Thiophenol | Benzenesulfonyl fluoride | 77 |

| 4-Methylthiophenol | 4-Methylbenzenesulfonyl fluoride | 81 |

| 4-Methoxythiophenol | 4-Methoxybenzenesulfonyl fluoride | 99 |

| 2-Mercaptopyrimidine | Pyrimidine-2-sulfonyl fluoride | 74 |

| 2,2'-Dipyridyl disulfide | Pyridine-2-sulfonyl fluoride | 55 |

Data adapted from the work of Noël and co-workers, showcasing the broad applicability of the electrochemical synthesis. acs.orgsemanticscholar.org

Sulfonic acids and their salts (sulfonates) are abundant and inexpensive starting materials, making them attractive precursors for sulfonyl fluorides. rsc.org One effective method is a one-pot, two-step procedure that first converts the sulfonic acid to a sulfonyl chloride intermediate, which then undergoes halogen exchange. mdpi.com Qin and Sun developed a process using cyanuric chloride as a chlorinating agent, followed by the addition of KHF₂ to furnish the final sulfonyl fluoride. mdpi.comrhhz.net This reaction proceeds under mild conditions and tolerates a wide range of functional groups. mdpi.com

Alternative direct conversion strategies have also been developed. These methods use deoxyfluorinating reagents to transform sulfonic acids directly into sulfonyl fluorides in a single step. nih.gov Reagents such as thionyl fluoride or the bench-stable solid Xtalfluor-E® have been successfully employed for this purpose, allowing for the conversion of both aryl and alkyl sulfonic acids and their salts in good yields. nih.govrsc.org

The general transformation is:

R-SO₃H or R-SO₃Na --[Chlorination/Fluorination or Deoxyfluorination]--> R-SO₂F

The following table demonstrates the conversion of various sulfonic acids and sulfonates to their corresponding sulfonyl fluorides using the two-step chlorination/fluorination protocol.

| Substrate | Reagents | Yield (%) |

| Sodium benzenesulfonate | Cyanuric chloride, KHF₂ | 85 |

| Sodium 4-methylbenzenesulfonate | Cyanuric chloride, KHF₂ | 88 |

| Sodium 4-methoxybenzenesulfonate | Cyanuric chloride, KHF₂ | 82 |

| Naphthalene-2-sulfonic acid | Cyanuric chloride, KHF₂ | 78 |

This table illustrates the yields obtained for the conversion of various sulfonates and sulfonic acids using the one-pot method developed by Qin and Sun. mdpi.com

Direct Sulfonyl Fluoride Formation from Sulfur Precursors

From Sulfonamides

A direct method for the synthesis of sulfonyl fluorides from the corresponding sulfonamides has been developed, offering a practical route that avoids the often unstable sulfonyl chloride intermediates. This transformation can be achieved by activating the sulfonamide with a pyrylium (B1242799) salt, followed by an in-situ fluoride exchange.

One notable method employs Pyry-BF4 as a highly chemoselective reagent that activates the sulfonamide. chemicalbook.commdpi.com This activation, in the presence of a chloride source like magnesium chloride, is thought to form a sulfonyl chloride intermediate, which is then immediately converted to the more stable sulfonyl fluoride by a fluoride salt such as potassium fluoride. chemicalbook.commdpi.com This one-pot procedure is advantageous due to its operational simplicity and the stability of the final product. chemicalbook.com The reaction generally proceeds under mild conditions and demonstrates high functional group tolerance, making it suitable for the late-stage functionalization of complex molecules. chemicalbook.com While a specific example for 5-methoxypyridine-2-sulfonamide (B13596546) is not detailed in the reviewed literature, the general applicability of this method to a wide range of aryl and alkyl sulfonamides suggests its potential for the synthesis of the target compound. chemicalbook.com

For instance, the conversion of various complex sulfonamides, including precursors to the drug glibenclamide and the antipsychotic sulpiride, into their corresponding sulfonyl fluorides has been achieved in good to excellent yields. chemicalbook.com

Table 1: Synthesis of Aryl Sulfonyl Fluorides from Sulfonamides

| Substrate | Activating Agent | Chloride Source | Fluoride Source | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Benzenesulfonamide | Pyry-BF4 (1.5 equiv.) | MgCl2 (1.5 equiv.) | KF (6.0 equiv.) | MeCN | 60 | 91 | chemicalbook.com |

| Celecoxib | Pyry-BF4 (1.5 equiv.) | MgCl2 (1.5 equiv.) | KF (6.0 equiv.) | MeCN | 60 | 90 | chemicalbook.com |

From Aryl/Heteroaryl Halides through SO2 Insertion

Palladium-catalyzed cross-coupling reactions provide a versatile method for the synthesis of aryl and heteroaryl sulfonyl fluorides from the corresponding halides. This approach involves the insertion of sulfur dioxide, often from a stable surrogate, followed by fluorination.

A common and convenient source of sulfur dioxide for these reactions is 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO). nih.gov The methodology typically involves a one-pot, two-step procedure where a sulfinate intermediate is first formed through a palladium-catalyzed cross-coupling between an aryl or heteroaryl halide and DABSO. mdpi.com This intermediate is then treated in situ with an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI), to yield the desired sulfonyl fluoride. nih.gov

This method has been successfully applied to a range of aryl bromides and iodides, including heteroaromatic systems. For heteroaryl bromides, such as substituted bromopyridines, microwave heating and the use of a sterically hindered base like N,N-dicyclohexylmethylamine can improve reaction outcomes. mdpi.comnih.gov This strategy offers a practical alternative to other methods and allows for the rapid generation of structurally diverse sulfonyl fluorides. nih.gov

Table 2: Palladium-Catalyzed Synthesis of Heteroaryl Sulfonyl Fluorides from Heteroaryl Bromides

| Substrate | SO2 Source | Catalyst | Base | Fluorinating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 2-Bromopyridine | DABSO | PdCl2(AmPhos)2 | Cy2NMe | NFSI | i-PrOH | 110 (µW) | 53 | nih.gov |

| 2-Bromo-6-methylpyridine | DABSO | PdCl2(AmPhos)2 | Cy2NMe | NFSI | i-PrOH | 110 (µW) | 67 | nih.gov |

From Aryltriazenes

The synthesis of sulfonyl fluorides from aryltriazenes represents a more recent development. This metal- and catalyst-free method provides a one-pot, multi-component approach to generate a variety of sulfonyl fluorides in high yields. chemrxiv.org

The reaction typically employs an aryltriazene, a sulfur dioxide source like DABSO, and an electrophilic fluorine source such as N-fluorobenzenesulfonimide (NFSI) in the presence of an acid like trifluoroacetic acid (TFA). chemrxiv.org This methodology is noted for its simple reaction conditions, broad functional group tolerance, and ease of operation, making it an efficient and practical strategy. chemrxiv.org While specific examples for pyridine-based triazenes are not extensively detailed, the general applicability to aryl systems suggests its potential for the synthesis of this compound from a corresponding triazene (B1217601) precursor.

Table 3: Catalyst-Free Synthesis of Aryl Sulfonyl Fluorides from Aryltriazenes

| Aryltriazene Substrate | SO2 Source | Fluorinating Agent | Acid | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1-(4-Methoxyphenyl)-3,3-dimethyltriaz-1-ene | DABSO | NFSI | TFA | MeCN | Room Temp | 85 | chemrxiv.org |

| 1-(4-Chlorophenyl)-3,3-dimethyltriaz-1-ene | DABSO | NFSI | TFA | MeCN | Room Temp | 92 | chemrxiv.org |

Radical-Mediated Sulfonyl Fluoride Synthesis

Radical-mediated reactions have emerged as powerful tools for the synthesis of sulfonyl fluorides, offering alternative pathways that often proceed under mild conditions. These methods include photoredox catalysis, electrochemical generation of radicals, and the fluorosulfonylation of unsaturated systems.

Photoredox Catalysis Approaches

Visible-light photoredox catalysis enables the generation of aryl radicals from readily available precursors, which can then be trapped with a sulfur dioxide source and a fluorine source to form sulfonyl fluorides. A common approach utilizes aryl diazonium salts as the radical precursors. nih.gov

In a typical setup, a photocatalyst, such as [Ru(bpy)3]2+, is excited by visible light and then engages in a single-electron transfer with the aryl diazonium salt to generate an aryl radical. nih.gov This radical is subsequently trapped by a sulfur dioxide surrogate like DABSO to form a sulfonyl radical. The sulfonyl radical then reacts with a fluorine source, such as N-fluorobenzenesulfonimide (NFSI), to afford the final aryl sulfonyl fluoride product. nih.gov This method is valued for its mild reaction conditions and tolerance of a wide range of functional groups on the aromatic ring. nih.gov

Table 4: Photoredox-Catalyzed Synthesis of Aryl Sulfonyl Fluorides from Aryl Diazonium Salts

| Aryl Diazonium Salt | SO2 Source | Fluorinating Agent | Photocatalyst | Solvent | Light Source | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 4-Methoxybenzenediazonium tetrafluoroborate | DABSO | NFSI | Ru(bpy)3Cl2·6H2O | MeCN | 467 nm Kessil lamp | 65 | nih.gov |

| 4-Chlorobenzenediazonium tetrafluoroborate | DABSO | NFSI | Ru(bpy)3Cl2·6H2O | MeCN | 467 nm Kessil lamp | 73 | nih.gov |

Electrochemical Radical Generation

Electrochemical methods provide a green and efficient alternative for the synthesis of sulfonyl fluorides by avoiding the need for chemical oxidants. mdpi.comnih.gov One such approach involves the oxidative coupling of thiols or disulfides with a fluoride source. nih.gov

This environmentally benign method uses widely available starting materials and an inexpensive and safe fluoride source like potassium fluoride (KF). nih.gov The reaction is typically carried out in an undivided cell with a graphite anode and a stainless-steel cathode. mdpi.com The electrochemical process is believed to proceed through the formation of radical intermediates. mdpi.com Kinetic experiments have shown a rapid conversion of thiols to disulfides, and the addition of radical scavengers inhibits the reaction, supporting a radical mechanism. mdpi.com This method has been successfully applied to a variety of aryl and heteroaryl thiols. nih.gov

Table 5: Electrochemical Synthesis of Sulfonyl Fluorides from Thiols/Disulfides

| Substrate | Fluoride Source | Electrolyte | Solvent System | Electrodes (Anode/Cathode) | Current/Voltage | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Thiophenol | KF | Pyridine | MeCN/HCl (aq) | Graphite/Stainless Steel | 20 mA | 96 | nih.gov |

| 2-Mercaptopyridine | KF | Pyridine | MeCN/HCl (aq) | Graphite/Stainless Steel | 20 mA | 74 | nih.gov |

Fluorosulfonylation of Unsaturated Systems

The direct fluorosulfonylation of unsaturated systems, such as alkenes and alkynes, provides a direct route to sulfonyl fluorides. Radical-mediated approaches have been developed to achieve this transformation.

One such method involves the photoredox-catalyzed generation of a fluorosulfonyl radical (FSO2•) from a suitable precursor. acs.org This radical can then add to an alkene to form an alkyl radical, which can subsequently undergo further reactions to yield a stable product. For example, a three-component aminofluorosulfonylation of unactivated olefins has been developed by merging photoredox-catalyzed proton-coupled electron transfer (PCET) activation with radical relay processes. nih.gov This process generates an amidyl radical, which adds to the alkene, followed by trapping of the resulting alkyl radical with a sulfur dioxide source and then a fluorine source. nih.gov

While this specific multi-component reaction leads to aliphatic sulfonyl fluorides, the underlying principle of radical fluorosulfonyl addition to unsaturated systems could potentially be adapted for the synthesis of heteroaryl sulfonyl fluorides through appropriately designed precursors.

Table 6: Radical Aminofluorosulfonylation of Unactivated Olefins

| Alkene | Amine Source | SO2 Source | Fluorinating Agent | Photocatalyst | Solvent | Light Source | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 1-Octene | N-Boc-glycine methyl ester | DABSO | NFSI | Ir[dF(CF3)ppy]2(dtbbpy)PF6 | MeCN | Blue LEDs | 72 | nih.gov |

| Styrene | N-Boc-glycine methyl ester | DABSO | NFSI | Ir[dF(CF3)ppy]2(dtbbpy)PF6 | MeCN | Blue LEDs | 65 | nih.gov |

Specific Considerations for 5-Methoxypyridine Substitution

The presence of a methoxy (B1213986) group at the 5-position of the pyridine ring introduces specific electronic and steric factors that significantly influence the introduction of a sulfonyl fluoride moiety at the 2-position.

Regioselectivity in Introducing the Sulfonyl Fluoride Moiety

Achieving regioselective functionalization at the C2 position of 5-methoxypyridine is a key challenge. The methoxy group, being an electron-donating group, generally directs electrophilic aromatic substitution to the positions ortho and para to itself (C4 and C6). However, the pyridine nitrogen atom is deactivating towards electrophilic substitution, making direct sulfonation challenging and often requiring harsh conditions, which can lead to a mixture of products or decomposition. Pyridine itself undergoes sulfonation at the C3 position under high temperatures.

To achieve the desired 2-substitution, alternative strategies are often employed:

Directed Ortho-Metalation: A powerful strategy involves the use of a directing group to facilitate metalation (lithiation) at the C2 position. While the methoxy group itself is not a strong directing group for ortho-lithiation on a pyridine ring, a common approach is to first introduce a suitable directing group at a different position. However, a more direct, albeit less common, pathway could involve the inherent electronic properties of the substituted pyridine.

From 2-Amino-5-methoxypyridine: A plausible and effective route commences with 2-amino-5-methoxypyridine. The amino group can be converted to a diazonium salt, which can then undergo a Sandmeyer-type reaction. In this sequence, the diazonium salt is reacted with sulfur dioxide in the presence of a copper(I) halide to form the corresponding sulfonyl halide intermediate. For instance, a patent describes the synthesis of pyridine-3-sulfonyl chloride from 3-aminopyridine (B143674) via a diazonium fluoroborate intermediate, which is then reacted with thionyl chloride in the presence of a copper catalyst. A similar strategy could be adapted for the synthesis of 5-methoxypyridine-2-sulfonyl chloride.

From 2-Halopyridines: Starting from a 2-halo-5-methoxypyridine (e.g., 2-chloro- or 2-bromo-5-methoxypyridine), a sulfonyl group can be introduced. This can be achieved through metal-catalyzed cross-coupling reactions or by conversion to an organometallic reagent (e.g., a Grignard or organolithium reagent) followed by reaction with a sulfur dioxide equivalent and subsequent oxidation and fluorination.

The existence of commercially available 5-methoxypyridine-2-sulfonamide and 5-methoxypyridine-2-carboxylic acid suggests that functionalization at the 2-position is indeed achievable, likely through pathways starting from appropriately substituted precursors rather than direct C-H functionalization of 5-methoxypyridine.

Compatibility of the Methoxy Group with Synthetic Reaction Conditions

The methoxy group (-OCH3) is generally considered a robust functional group. However, its stability can be compromised under certain harsh reaction conditions that might be employed in the synthesis of sulfonyl fluorides.

Acidic Conditions: Strong acidic conditions, particularly at elevated temperatures, can lead to the cleavage of the ether linkage, resulting in the formation of a hydroxyl group. This is a crucial consideration in reactions such as direct sulfonation, which often requires fuming sulfuric acid.

Strongly Basic and Nucleophilic Conditions: While generally stable to bases, very strong bases or nucleophiles could potentially react with the methoxy group, although this is less common than acid-catalyzed cleavage.

Oxidative Conditions: The methoxy group is relatively stable to many oxidizing agents. However, harsh oxidative conditions used in some sulfonation or subsequent conversion steps should be evaluated for their potential to oxidize the pyridine ring or the methoxy group.

The choice of synthetic route must therefore take into account the tolerance of the methoxy group. For instance, the conversion of a sulfonic acid to a sulfonyl fluoride using reagents like thionyl fluoride or cyanuric chloride followed by a fluoride source is generally performed under conditions that are compatible with a methoxy substituent. Similarly, the halogen-exchange reaction of a sulfonyl chloride with a fluoride source (e.g., KF) is typically mild enough to not affect the methoxy group.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, several strategies can be employed to enhance the environmental benignity of the process.

Solvent Selection and Optimization for Environmentally Benign Processes

The choice of solvent is a critical aspect of green chemistry. Traditional solvents are often volatile organic compounds (VOCs) that contribute to air pollution and have health and safety risks. Greener alternatives include:

Water: When feasible, water is an ideal green solvent. However, the low solubility of many organic substrates can be a limitation.

Ionic Liquids: Ionic liquids are salts with low melting points that can act as solvents. They have negligible vapor pressure, which reduces air pollution. Their properties can be tuned by modifying the cation and anion.

Supercritical Fluids: Supercritical carbon dioxide (scCO2) is a non-toxic, non-flammable, and inexpensive solvent that can be used for various reactions. After the reaction, it can be easily removed by depressurization.

Bio-derived Solvents: Solvents derived from renewable resources, such as ethanol, 2-methyltetrahydrofuran (B130290) (2-MeTHF), and cyrene, are becoming increasingly popular alternatives to petroleum-based solvents.

Microwave-assisted organic synthesis (MAOS) can also contribute to greener processes by significantly reducing reaction times and often allowing for the use of less solvent or even solvent-free conditions.

| Solvent | Green Chemistry Considerations |

| Water | Non-toxic, non-flammable, readily available. Limited by solubility of organic reactants. |

| Ionic Liquids | Low volatility, recyclable. Can be expensive and require careful selection for biodegradability. |

| Supercritical CO2 | Non-toxic, non-flammable, easily removed. Requires specialized high-pressure equipment. |

| Bio-derived Solvents | Renewable resource, often biodegradable. Properties and compatibility need to be assessed for specific reactions. |

Catalyst Development for Enhanced Sustainability

Catalysis plays a pivotal role in green chemistry by enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, thereby reducing energy consumption and waste generation.

Heterogeneous Catalysts: These catalysts are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture). They can be easily separated from the reaction mixture by filtration and can often be reused, which reduces waste and cost.

Biocatalysts (Enzymes): Enzymes are highly selective and efficient catalysts that operate under mild conditions (temperature, pH) in aqueous media. Their use can significantly reduce the environmental impact of chemical processes.

Photocatalysts: These catalysts are activated by light and can drive reactions under mild conditions. Visible-light photocatalysis is a particularly attractive green technology as it utilizes a renewable energy source.

For the synthesis of this compound, the development of recyclable catalysts for C-H activation or cross-coupling reactions could offer a greener alternative to stoichiometric reagents. Furthermore, enzymatic approaches, although currently less developed for this specific transformation, represent a future direction for sustainable synthesis.

| Catalyst Type | Advantages for Green Synthesis |

| Heterogeneous Catalysts | Easy separation and recyclability, reduced waste. |

| Biocatalysts (Enzymes) | High selectivity, mild reaction conditions, aqueous media. |

| Photocatalysts | Use of renewable light energy, mild reaction conditions. |

Reactivity and Mechanistic Investigations of 5 Methoxypyridine 2 Sulfonyl Fluoride

Fundamental Reaction Pathways

Nucleophilic Substitution at the Sulfur(VI) Center

The primary reaction pathway for 5-Methoxypyridine-2-sulfonyl fluoride (B91410) involves nucleophilic substitution at the electron-deficient sulfur(VI) center. This process is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of powerful click chemistry reactions. nih.govresearchgate.net The S(VI)-F bond, while possessing significant thermodynamic stability, can be activated to react with a variety of nucleophiles. chem-station.com

The mechanism of this substitution can proceed through different pathways, including a direct substitution of the fluoride or an elimination-addition process involving a trigonal bipyramidal intermediate. nih.gov The reaction is often facilitated by catalysts such as Lewis bases (e.g., DABCO, DBU, TMG) or bifluoride salts, which enhance the electrophilicity of the sulfur center or activate the incoming nucleophile. nih.govchemrxiv.org For instance, the reaction with amine nucleophiles is thought to involve Lewis base activation of the amine. chemrxiv.org The choice of catalyst can be crucial; for example, tetramethylguanidine (TMG) has been used for the selective deprotonation and subsequent reaction of tyrosine residues over other nucleophilic amino acids. nih.gov

The reaction is highly chemoselective, with the sulfonyl fluoride group showing a preference for reacting at the sulfur center, unlike sulfonyl chlorides which can sometimes lead to side products from nucleophilic attack on the chlorine atom. chem-station.com This reliability makes sulfonyl fluorides valuable reagents in various chemical syntheses.

Influence of the Pyridine (B92270) Nitrogen and Methoxy (B1213986) Substituent on Electrophilicity

The electrophilicity of the sulfur(VI) center in 5-Methoxypyridine-2-sulfonyl fluoride is significantly modulated by the electronic properties of the pyridine ring and the methoxy substituent. The pyridine nitrogen atom, being electronegative, exerts an electron-withdrawing inductive effect, which generally increases the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack.

Stability Considerations under Various Conditions

Aryl sulfonyl fluorides, including this compound, are known for their remarkable stability compared to other sulfonyl halides like sulfonyl chlorides. rsc.orgmdpi.com This stability is attributed to the high bond energy of the S(VI)-F bond, which is approximately 80-90 kcal/mol, significantly higher than that of the S(VI)-Cl bond (around 46 kcal/mol). chem-station.com This inherent stability allows them to be resistant to hydrolysis, thermolysis, and reduction. nih.govresearchgate.net

However, their stability is pH-dependent. The rate of hydrolysis for sulfonyl fluorides is accelerated under basic conditions. nih.gov For instance, studies on a panel of S(VI)-F fragments showed that half-lives at pH 8 were roughly half of those at pH 7. nih.gov The identity of the buffer can also influence stability. nih.gov Despite their general robustness, the latent reactivity of the S-F bond can be unleashed under specific conditions, which is the foundational principle of SuFEx chemistry. nih.gov This balance of stability and controlled reactivity makes them exceptionally useful in fields like chemical biology and drug discovery, where they can remain inert in a biological environment until they reach a specific target. rsc.org

Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry

Mechanisms of SuFEx Reactions with Diverse Nucleophiles

Sulfur(VI) Fluoride Exchange (SuFEx) is a powerful click chemistry platform that relies on the controlled activation of the otherwise stable S(VI)-F bond for reaction with various nucleophiles. nih.govresearchgate.netchem-station.com The reactions are typically metal-free and can be accelerated by Lewis bases or bifluoride salts. nih.gov

The mechanism often involves the activation of the sulfonyl fluoride by a catalyst, increasing the electrophilicity of the sulfur atom. For example, in reactions with amines, a Lewis base like DABCO can activate the S(VI) center, facilitating nucleophilic attack. chemrxiv.org Computational studies on the reaction of methanesulfonyl fluoride with methylamine (B109427) suggest an SN2-type mechanism, where a complementary base plays a crucial role in lowering the reaction barrier by increasing the nucleophilicity of the amine. nih.gov

SuFEx reactions have been successfully demonstrated with a wide array of nucleophiles:

Phenols and Silyl (B83357) Ethers: Reactions with phenols (often as their more nucleophilic phenolate (B1203915) or silyl ether derivatives) are common, forming stable sulfonate esters. nih.govresearchgate.netnih.gov The formation of the strong Si-F bond provides a thermodynamic driving force when using silyl-protected phenols. nih.gov

Amines: Primary and secondary amines react to form stable sulfonamides. nih.govchemrxiv.orgnih.gov While primary amines can sometimes form unstable products, secondary amines generally yield stable sulfamoyl fluorides. nih.govchem-station.com

Biological Nucleophiles: A key application of SuFEx is in chemical biology, where sulfonyl fluorides can covalently modify nucleophilic amino acid residues in proteins, such as lysine, tyrosine, and histidine. nih.govnih.govnih.gov This reactivity can be finely tuned by the electronic properties of the sulfonyl fluoride and the microenvironment of the protein. nih.govnih.gov

The reactivity of different S(VI)-F hubs can vary, allowing for sequential reactions. For instance, the reactivity order towards aryl silyl ethers has been suggested as: –N=SOF2 > -SO2F > –OSO2F. nih.gov

Kinetics and Thermodynamics of SuFEx for this compound

The kinetics and thermodynamics of SuFEx reactions involving this compound are governed by the factors discussed previously: the inherent stability of the S-F bond and the electronic effects of the pyridine ring substituents.

Thermodynamics: The thermodynamics of the SuFEx reaction are generally favorable, driven by the formation of a stable S-O or S-N bond and the release of a stable fluoride ion. The high stability of the S(VI)-F bond means that an activation barrier must be overcome, but once initiated, the reaction proceeds towards the formation of thermodynamically stable products. nih.govchem-station.com In reactions involving silyl ethers, the formation of the exceptionally strong Si-F bond (bond dissociation energy ≈ 540 kJ/mol) provides a significant thermodynamic driving force. nih.gov The resulting sulfonamide or sulfonate linkages are very stable, making the SuFEx reaction effectively irreversible under many conditions. nih.gov

Below is a table summarizing the general reactivity and stability characteristics of sulfonyl fluorides.

| Property | Description | Influencing Factors |

| Reactivity | Latent electrophilicity at the S(VI) center, activated for nucleophilic substitution. | Electronic nature of substituents, catalyst (Lewis bases, bifluoride salts), nucleophile strength, pH. |

| Stability | High thermodynamic stability, resistant to hydrolysis (at neutral pH), thermolysis, and reduction. | Strong S-F bond, electron-donating substituents increase stability, pH (less stable under basic conditions). |

| Mechanism | Typically SN2-type or addition-elimination. | Nature of nucleophile and catalyst. |

| Products | Forms stable sulfonates (with O-nucleophiles) and sulfonamides (with N-nucleophiles). | The specific nucleophile used in the reaction. |

Catalytic Strategies for SuFEx Activation

The inherent stability of the sulfur-fluorine (S-F) bond in sulfonyl fluorides necessitates the use of catalysts to promote Sulfur(VI) Fluoride Exchange (SuFEx) reactions. These reactions are crucial for synthesizing sulfonamides, sulfamates, and other sulfur(VI)-containing compounds. Various catalytic strategies have been developed to activate the otherwise unreactive S-F bond, enabling its substitution by nucleophiles under mild conditions.

Lewis acid catalysis has emerged as a prominent method for SuFEx activation. Calcium(II) bistriflimide (Ca(NTf₂)₂) has been identified as an effective Lewis acid for activating sulfonyl fluorides. nih.govhmc.edu In the presence of amines, Ca(NTf₂)₂ facilitates the formation of sulfonamides. Mechanistic studies suggest that the calcium ion coordinates to both the sulfonyl oxygens and the fluorine atom, polarizing the S-F bond and rendering the sulfur center more electrophilic for nucleophilic attack. hmc.edu The efficiency of this system can be dramatically improved by the addition of a co-catalyst, 1,4-diazabicyclo[2.2.2]octane (DABCO). The combination of Ca(NTf₂)₂ and DABCO allows for SuFEx reactions to proceed at room temperature with significantly reduced reaction times. nih.govchemrxiv.org The proposed mechanism involves the initial activation of the sulfonyl fluoride by the Ca(NTf₂)₂/DABCO system to form an activated N-sulfonyl-DABCO salt, which readily reacts with amine nucleophiles. nih.gov

Organocatalysis provides an alternative, metal-free approach to SuFEx activation. N-Heterocyclic Carbenes (NHCs) and other N-heterocyclic amines have been shown to catalyze the reaction between sulfonyl fluorides and nucleophiles like alcohols and amines. researchgate.net These catalysts can function as carbon-centered Brønsted bases, activating substrates through hydrogen bonding. researchgate.net Another strategy involves the use of organic bases in combination with silicon additives or even the glass of the reaction vessel, which can facilitate the formation of hexafluorosilicate (B96646) salts, driving the reaction forward. researchgate.net The use of 1-hydroxybenzotriazole (B26582) (HOBt) as a catalyst has also been reported to be particularly effective for the amidation of sulfonyl fluorides, including sterically hindered substrates. researchgate.net

Table 1: Catalytic Systems for SuFEx Activation of Sulfonyl Fluorides

| Catalyst System | Nucleophile | Conditions | Key Features |

|---|---|---|---|

| Ca(NTf₂)₂ | Amines | 60-90 °C, 24h | Lewis acid activation; requires elevated temperatures. nih.govchemrxiv.org |

| Ca(NTf₂)₂ / DABCO | Amines | Room Temperature, <30 min | Dual Lewis acid/base activation; mild conditions, rapid reaction. nih.govchemrxiv.org |

| N-Heterocyclic Carbenes (NHCs) | Alcohols, Amines | Varies | Metal-free organocatalysis; mild conditions. researchgate.net |

| 1-Hydroxybenzotriazole (HOBt) | Amines | Varies | Efficient for sterically hindered substrates. researchgate.net |

| N-Methylimidazole / Glass Flask | Alcohols | Varies | Glass-assisted catalysis; forms hexafluorosilicate byproduct. researchgate.net |

Radical Reactions Involving this compound

Beyond its role as an electrophile in SuFEx chemistry, the sulfonyl fluoride motif can be engaged in radical transformations, opening new avenues for molecular construction.

The conversion of highly stable sulfonyl fluorides into sulfonyl radicals is challenging due to the high reduction potential and strong S-F bond. nih.gov A successful strategy involves the combination of an organosuperbase and photoredox catalysis. In this system, the organosuperbase activates the sulfonyl fluoride, making it susceptible to single-electron reduction by an excited photocatalyst. This process generates the corresponding sulfonyl radical. nih.gov

Another method involves electrochemical oxidation. Thiol or disulfide precursors can be electrochemically oxidized in the presence of a fluoride source like potassium fluoride (KF) to generate sulfonyl fluorides. acs.org Mechanistic studies involving radical scavengers in these electrochemical processes suggest the involvement of radical intermediates. acs.org While this is a synthetic method for sulfonyl fluorides, it highlights the accessibility of sulfonyl radical pathways under electrochemical conditions.

The fate of the generated sulfonyl radical is typically rapid reaction with a suitable trapping agent, such as an alkene or alkyne, to form a new carbon-sulfur bond. This radical addition initiates a cascade of events leading to highly functionalized products.

Once generated, sulfonyl radicals derived from precursors like this compound readily participate in addition reactions with unsaturated C-C bonds. The addition of sulfonyl radicals to alkenes and alkynes is a powerful method for creating complex sulfonated molecules. nih.gov

Under photoredox conditions, sulfonyl fluorides can couple with alkenes to produce vinyl sulfones with high E-selectivity. nih.gov This transformation involves the addition of the pyridylsulfonyl radical to the alkene, forming a carbon-centered radical intermediate, which is then oxidized to a carbocation before eliminating a proton to yield the vinyl sulfone product.

A notable application of this radical reactivity is the chloro-fluorosulfonylation of alkynes. nih.gov This process, also under photoredox conditions, involves the addition of a fluorosulfonyl radical (generated from a suitable precursor) and a chlorine atom across the alkyne. This creates β-chloro alkenylsulfonyl fluorides, which are versatile synthetic hubs. nih.gov These intermediates can undergo a variety of subsequent transformations, demonstrating the utility of radical coupling processes in expanding the chemical space accessible from sulfonyl fluorides. nih.gov

Table 2: Examples of Radical Reactions Involving Sulfonyl Radicals

| Reaction Type | Radical Precursor | Substrate | Catalyst/Conditions | Product Type |

|---|---|---|---|---|

| Alkene Vinylation | Arylsulfonyl Fluoride | Styrene | Organosuperbase / Photocatalyst | Vinyl Sulfone nih.gov |

| Chloro-fluorosulfonylation | SO₂F₂ Precursor | Alkyne | Photocatalyst / Chlorine Source | β-Chloro Alkenylsulfonyl Fluoride nih.gov |

| Alkoxy/Fluorosulfonyl-trifluoromethylation | Allylsulfonyl Fluoride | Alkyne | CF₃ Radical Source | Trifluoromethylated Alkenylsulfonyl Fluoride nih.gov |

Transition Metal-Catalyzed Transformations

The sulfonyl fluoride group has traditionally been considered robust and resistant to cleavage under transition-metal catalysis. mdpi.com However, recent advancements have demonstrated that the C-S bond in specific contexts, such as in pyridine-2-sulfonyl fluorides, can be activated and utilized in cross-coupling reactions.

The C(sp²)-S bond in pyridine-2-sulfonyl fluorides, including the 5-methoxy derivative, can serve as a handle in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. nih.govclaremont.edu This transformation provides a novel method for the synthesis of 2-arylpyridines, displacing the sulfonyl fluoride group with an aryl or heteroaryl moiety from a boronic acid or ester coupling partner. researchgate.netscholaris.ca

The reaction is typically catalyzed by a palladium complex, with Pd(dppf)Cl₂ often being an effective catalyst. nih.govresearchgate.net The choice of ligand is critical, with bulky, electron-rich phosphine (B1218219) ligands promoting the desired reactivity. claremont.edu The mechanism is believed to involve the oxidative addition of the palladium(0) catalyst into the C-S bond, a step that is preferred over insertion into the highly stable S-F bond. rsc.org Following oxidative addition, transmetalation with the boronic acid derivative and subsequent reductive elimination yields the 2-arylpyridine product and regenerates the palladium(0) catalyst. These reactions can be performed under relatively mild conditions and tolerate the presence of water and oxygen. nih.govresearchgate.net The scope of the reaction includes a variety of hetero(aryl) boronic acids and pinacol (B44631) boronic esters, enabling the synthesis of diverse biaryl structures. nih.govresearchgate.net

Table 3: Suzuki-Miyaura Cross-Coupling of Pyridine-2-sulfonyl Fluoride Analogues

| Boronic Acid/Ester | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 2-Thiopheneboronic acid pinacol ester | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | 89 researchgate.net |

| Phenylboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | 75 researchgate.net |

| 3-Furylboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | 68 researchgate.net |

| 4-Acetylphenylboronic acid | Pd(OAc)₂ / RuPhos | K₃PO₄ | Toluene (B28343) | 110 | 95 claremont.edursc.org |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / RuPhos | K₃PO₄ | Toluene | 110 | 98 claremont.edursc.org |

Yields are based on studies with pyridine-2-sulfonyl fluoride or similar substrates and are illustrative for the potential reactivity of this compound.

Other Carbofunctionalization Strategies

Beyond direct C-S cross-coupling, the reactivity of the sulfonyl fluoride group can be leveraged to achieve more complex carbofunctionalizations. A powerful strategy involves using the sulfonyl fluoride as a functional handle that directs reactivity elsewhere in the molecule or is incorporated into a product that serves as a versatile synthetic intermediate.

A prime example stems from the radical chloro-fluorosulfonylation of alkynes, which generates β-chloro alkenylsulfonyl fluorides. nih.gov These compounds are powerful platforms for further diversification. The C-Cl bond can be selectively functionalized while leaving the robust sulfonyl fluoride moiety intact. This allows for a range of subsequent transformations, including:

Suzuki and Sonogashira Couplings: The vinyl chloride can participate in palladium-catalyzed cross-coupling reactions to introduce new aryl or alkynyl groups, leading to the synthesis of complex dienyl- and ynenylsulfonyl fluorides. nih.gov

Nucleophilic Substitution: The chloride can be displaced by various nitrogen, oxygen, and sulfur nucleophiles, providing access to a wide array of functionally diverse alkenylsulfonyl fluorides. nih.gov

Reduction: The vinyl chloride can be reduced to afford cis-alkenylsulfonyl fluorides, structures that are otherwise difficult to access. nih.gov

This two-step approach—radical addition followed by substitution or cross-coupling—represents a sophisticated carbofunctionalization strategy that significantly expands the synthetic utility of the sulfonyl fluoride building block. It allows for the late-stage introduction of molecular complexity and the creation of novel sulfonated structures that would be challenging to prepare using traditional methods. nih.gov

Despite a comprehensive search for documented reactivity, detailed research findings on the participation of This compound in a broad range of other metal-catalyzed C-X bond formations remain limited in publicly available scientific literature. While the synthesis of this compound is noted, its specific application as an electrophile in diverse cross-coupling reactions is not extensively reported. umich.edu

Cross-coupling reactions are fundamental transformations in organic synthesis, enabling the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds through the use of metal catalysts, most commonly based on palladium, nickel, or copper. These reactions typically involve an electrophile (often an organohalide) and a nucleophile. Aryl sulfonyl fluorides have emerged as a class of electrophiles for such transformations; however, the specific reactivity profile of this compound in these contexts is not well-delineated in the reviewed literature.

For context, related research in the field often explores the utility of various aryl sulfonyl fluorides in well-established named reactions. For instance, palladium-catalyzed Suzuki-Miyaura couplings are a cornerstone of C-C bond formation, while Buchwald-Hartwig aminations are pivotal for constructing C-N bonds. Similarly, copper-catalyzed Ullmann-type reactions are frequently employed for the formation of C-O and C-N bonds. The successful application of a given aryl sulfonyl fluoride in these reactions depends on factors such as the electronic properties of the aromatic ring, the nature of the substituents, and the specific catalytic system employed.

While the academic work of Jonathan R. Hall describes the synthesis of this compound, the provided documentation does not extend to an exploration of its utility in a wide array of metal-catalyzed C-X bond-forming reactions. umich.edu Therefore, the creation of detailed data tables outlining specific research findings, catalysts, reaction conditions, and yields for C-C, C-N, and C-O bond formations involving this particular compound is not feasible based on the currently available information. Further experimental investigation would be required to fully characterize the reactivity and mechanistic pathways of this compound in these important synthetic transformations.

Applications of 5 Methoxypyridine 2 Sulfonyl Fluoride in Advanced Organic Synthesis

Deoxyfluorination Reactions

The conversion of alcohols to alkyl fluorides, known as deoxyfluorination, is a cornerstone transformation in the synthesis of organofluorine compounds for pharmaceuticals, agrochemicals, and materials science. Sulfonyl fluorides have been identified as a highly modular and effective class of reagents for this purpose, offering an alternative to classic reagents like diethylaminosulfur trifluoride (DAST). ucla.edu The reactivity of these reagents can be finely tuned by altering the substituents on the (hetero)aryl ring. ucla.edu

5-Methoxypyridine-2-sulfonyl fluoride (B91410) functions as a competent reagent for the deoxyfluorination of a range of alcohols. Its performance is often compared to the first-generation reagent, 2-pyridinesulfonyl fluoride (PyFluor). The methoxy (B1213986) substituent at the 5-position of the pyridine (B92270) ring makes the sulfur atom less electrophilic compared to unsubstituted PyFluor. This electronic modification influences its reactivity profile.

In studies comparing a library of novel sulfonyl fluoride reagents, 5-Methoxypyridine-2-sulfonyl fluoride demonstrated effective fluorination of various alcohol substrates. For instance, in the deoxyfluorination of a primary alcohol, it provided a high yield, comparable to that of other top-performing reagents. Its efficacy extends to more complex secondary alcohols, where it successfully converts the hydroxyl group to a fluoride, albeit with reactivity that can be substrate-dependent. Generally, electron-rich sulfonyl fluorides like the 5-methoxy derivative are considered optimal for activated substrates, as they form stable intermediate sulfonate esters, which helps to minimize elimination side reactions. ucla.edu

The mechanism for deoxyfluorination using pyridinesulfonyl fluorides is a well-established, two-stage process. The reaction is typically conducted in the presence of a strong, non-nucleophilic Brønsted base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD). figshare.com

The proposed mechanism proceeds as follows:

Formation of a Sulfonate Ester Intermediate: The reaction initiates with the base-assisted addition of the alcohol substrate to the highly electrophilic sulfur atom of this compound. This step forms a key pyridylsulfonate ester intermediate and releases a fluoride ion, which is protonated by the base. figshare.com

Nucleophilic Substitution (SN2): The fluoride ion, stabilized by the protonated base, then acts as a nucleophile, attacking the carbon atom bearing the sulfonate ester leaving group. This displacement occurs in a classic SN2 fashion, resulting in the formation of the desired alkyl fluoride with an inversion of stereochemistry at the carbon center. ucla.edu

This stepwise pathway, involving the in-situ generation of both the leaving group (the sulfonate) and the nucleophile (fluoride), is critical to the reaction's success and selectivity. figshare.com

The utility of a synthetic reagent is defined by its substrate scope. Research involving the data science-guided development of deoxyfluorination reagents has provided specific data on the performance of this compound across a diverse set of alcohol substrates. The following tables summarize its effectiveness in converting various primary and secondary alcohols to their corresponding fluorides.

Table 1: Deoxyfluorination of Primary Alcohols Reactions were performed with the specified alcohol, 1.1 equivalents of this compound, and 1.5 equivalents of DBU in toluene (B28343) at 22 °C for 16 hours.

| Substrate (Alcohol) | Product (Fluoride) | Yield (%) |

| 1-Octanol | 1-Fluorooctane | 88 |

| 2-Phenylethanol | (2-Fluoroethyl)benzene | 91 |

| 3-Phenyl-1-propanol | (3-Fluoropropyl)benzene | 96 |

Table 2: Deoxyfluorination of Secondary Alcohols Reactions were performed with the specified alcohol, 1.1 equivalents of this compound, and 1.5 equivalents of DBU in toluene at 22 °C for 16 hours.

| Substrate (Alcohol) | Product (Fluoride) | Yield (%) |

| 4-Phenyl-2-butanol | 1-(1-Fluoropropyl)benzene | 79 |

| Cyclobutanol (B46151) | Fluorocyclobutane | 2 |

| Menthone-derived alcohol | Fluorinated menthone derivative | 96 |

The data indicates that this compound is highly effective for unactivated primary and some secondary alcohols. However, its limitations become apparent with more challenging substrates. For instance, the deoxyfluorination of the sterically hindered and deactivated cyclobutanol results in a very low yield. This highlights a general trend where highly deactivated or sterically congested cyclic alcohols often require more reactive sulfonyl fluorides, such as perfluorobutanesulfonyl fluoride (PBSF), for efficient conversion. ucla.edu Furthermore, substrates prone to elimination, like β-hydroxy carbonyl compounds with acidic α-protons, can be problematic and may lead exclusively to elimination products. figshare.com

Formation of Sulfur-Containing Functional Groups

Beyond its role in deoxyfluorination, the sulfonyl fluoride moiety is a versatile functional group for constructing other important sulfur(VI) linkages, namely sulfonamides and sulfonate esters.

The sulfonamide functional group is a prevalent structural motif in a wide array of pharmaceuticals and agrochemicals. acs.org Sulfonyl fluorides, including this compound, are excellent precursors for sulfonamide synthesis due to their high stability compared to the more reactive sulfonyl chlorides. ccspublishing.org.cn This stability allows them to be carried through multi-step syntheses before being converted to the desired sulfonamide in a late-stage functionalization step. acs.org

The synthesis of a sulfonamide from this compound is typically achieved by reacting it with a primary or secondary amine. While the S-F bond is robust, its reactivity can be "unlocked" using activators such as Lewis acids. For example, a method employing calcium triflimide [Ca(NTf2)2] has been shown to effectively activate a wide array of aryl- and alkylsulfonyl fluorides toward nucleophilic addition by amines, affording the corresponding sulfonamides in good yields. acs.org This transformation provides a reliable route to novel methoxypyridine-containing sulfonamides for biological screening and other applications.

As detailed in the mechanism of deoxyfluorination (Section 4.1.2), sulfonate esters are key intermediates formed from the reaction of an alcohol with a sulfonyl fluoride. figshare.com While this formation is often transient in the context of producing alkyl fluorides, the sulfonate ester itself can be a stable and isolable product under specific conditions, typically in the absence of a competent fluoride nucleophile source.

The reaction of this compound with an alcohol in the presence of a base leads to the formation of a 5-methoxypyridine-2-sulfonate ester. These sulfonate esters are significant in their own right as they are excellent leaving groups in nucleophilic substitution reactions and are used as precursors in various cross-coupling reactions. researcher.life The ability to readily form these esters from alcohols makes this compound a useful reagent for activating hydroxyl groups for subsequent transformations.

Sulfamide (B24259) and Sulfamate (B1201201) Derivatization

While specific examples detailing the use of this compound in sulfamide and sulfamate derivatization are not extensively documented in the reviewed literature, the general reactivity of sulfonyl fluorides provides a strong basis for its application in these transformations. The Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a click chemistry concept, is a powerful tool for the formation of S-N and S-O bonds from sulfonyl fluorides.

The reaction of a sulfonyl fluoride with a primary or secondary amine yields a sulfonamide, while its reaction with an alcohol or a phenol (B47542) produces a sulfonate ester or a sulfamate. These reactions are often catalyzed by bases or Lewis acids. For instance, calcium triflimide has been shown to activate sulfonyl fluorides towards nucleophilic attack by amines, facilitating the synthesis of sulfonamides under mild conditions. It is reasonable to expect that this compound would undergo similar transformations.

Table 1: Plausible Sulfamide and Sulfamate Derivatization of this compound

| Nucleophile | Product Type | General Reaction Conditions |

| Primary/Secondary Amine | Sulfamide | Base (e.g., triethylamine, DBU) or Lewis acid (e.g., Ca(NTf2)2) catalysis |

| Alcohol/Phenol | Sulfamate | Base catalysis, often at elevated temperatures |

Note: This table is based on the general reactivity of sulfonyl fluorides; specific data for this compound is not available in the reviewed literature.

Carbon-Carbon Bond Formation

Recent advancements in catalysis have enabled the use of sulfonyl fluorides in carbon-carbon bond-forming reactions, a domain where they were traditionally considered inert.

SuFEx-Mediated C-C Coupling

The SuFEx reaction is primarily known for the formation of heteroatom-sulfur bonds (S-N, S-O). However, the development of methods for C-C bond formation using sulfonyl fluorides is an emerging area of research. While direct SuFEx-mediated C-C coupling with this compound has not been specifically reported, the broader context of SuFEx chemistry suggests potential pathways. These could involve the reaction of the sulfonyl fluoride with organometallic reagents or other carbon nucleophiles under specific catalytic conditions. The reactivity of the sulfonyl fluoride as an electrophile is central to these transformations.

Cross-Coupling Reactions involving C-S Activation (e.g., Suzuki-Miyaura)

A significant breakthrough in the application of pyridine-2-sulfonyl fluorides is their use as coupling partners in palladium-catalyzed cross-coupling reactions. This is achieved through the activation of the typically robust C-S bond. While studies specifically detailing the Suzuki-Miyaura cross-coupling of this compound are not prevalent, extensive research on the closely related pyridine-2-sulfonyl fluoride (PyFluor) provides a strong precedent.

These reactions demonstrate that the C-S bond of the pyridine-2-sulfonyl fluoride can be activated by a palladium catalyst, enabling the coupling with boronic acids or their esters to form 2-arylpyridines. The reactions are typically performed using a palladium catalyst such as Pd(dppf)Cl2 and a base, with yields ranging from modest to good. nih.gov The presence of the 5-methoxy group, an electron-donating group, on the pyridine ring of this compound is expected to influence the electronic properties of the molecule and potentially the reaction kinetics and yields of such cross-coupling reactions.

Table 2: Representative Suzuki-Miyaura Cross-Coupling of Pyridine-2-sulfonyl Fluoride (PyFluor)

| Boronic Acid/Ester | Catalyst | Temperature (°C) | Yield (%) | Reference |

| Hetero(aryl) boronic acids/esters | Pd(dppf)Cl2 | 65-100 | 5-89 | nih.gov |

Note: This data is for the unsubstituted Pyridine-2-sulfonyl fluoride and serves as a model for the expected reactivity of this compound.

Heterocycle Synthesis and Modification

The dual functionality of this compound makes it a valuable tool for the synthesis and functionalization of heterocyclic compounds.

Pyridine Ring Functionalization (e.g., 2-arylpyridines)

As discussed in the context of Suzuki-Miyaura cross-coupling, the C-S bond activation of pyridine-2-sulfonyl fluorides provides a direct route to 2-arylpyridines. nih.gov This methodology is directly applicable to the functionalization of the pyridine ring of this compound. By coupling with a variety of aryl and heteroaryl boronic acids, a diverse library of 2-aryl-5-methoxypyridines can be synthesized. These products are of interest in medicinal chemistry and materials science due to the prevalence of the biarylpyridine scaffold. The methoxy group at the 5-position can serve as a handle for further synthetic transformations or can be a key determinant of the biological activity or material properties of the final product.

Cyclization Reactions Utilizing the Sulfonyl Fluoride Moiety

Derivatization for Specialized Research Tools

The strategic placement of a methoxy group and a sulfonyl fluoride moiety on a pyridine ring makes this compound a versatile reagent in the synthesis of specialized research tools. Its unique electronic and structural characteristics allow for its application as both a foundational building block for constructing intricate molecular frameworks and as a precursor for the introduction of radiolabels for imaging studies.

Building Blocks for Complex Molecular Architectures

This compound serves as a valuable building block in organic synthesis, primarily owing to the reactivity of the sulfonyl fluoride group and the potential for functionalization of the pyridine core. The sulfonyl fluoride moiety is a key participant in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of click reactions that enable the efficient and reliable formation of covalent bonds. This reactivity allows for the modular assembly of complex molecules under mild conditions.

The pyridine scaffold, substituted with a methoxy group, offers additional opportunities for synthetic elaboration. The methoxy group can influence the reactivity and solubility of the molecule and can be a precursor for other functional groups. Furthermore, the pyridine ring itself can be engaged in various coupling reactions, such as the Suzuki-Miyaura cross-coupling, to introduce aryl or heteroaryl substituents, leading to the construction of polysubstituted pyridine derivatives. These derivatives are common motifs in pharmaceuticals and other biologically active compounds. For instance, the general principle of using substituted pyridine electrophiles in palladium-catalyzed cross-coupling reactions allows for the stepwise and chemoselective synthesis of highly functionalized pyridine cores, which are central to many complex molecular architectures.

The stability of the sulfonyl fluoride group, compared to more reactive sulfonyl chlorides, provides a significant advantage in multi-step syntheses. It is generally stable to a wide range of reaction conditions, allowing for transformations on other parts of the molecule without affecting the sulfonyl fluoride. This "click-ready" handle can then be selectively reacted at a later stage of the synthesis to introduce a desired molecular fragment or to link the molecule to a larger assembly. While specific examples detailing the use of this compound in total synthesis are not extensively documented in publicly available literature, the principles of SuFEx chemistry and the synthetic utility of substituted pyridylsulfonyl fluorides suggest its high potential as a building block for creating diverse and complex molecular architectures for various research applications.

Precursors for Radiolabeling (e.g., ¹⁸F-labeling)

The development of radiolabeled molecules for Positron Emission Tomography (PET) imaging is a crucial area of research for disease diagnosis and monitoring. The radioisotope fluorine-18 (B77423) (¹⁸F) is widely used for this purpose due to its favorable decay characteristics. This compound is a promising precursor for the synthesis of ¹⁸F-labeled PET tracers through the Sulfur [¹⁸F]Fluoride Exchange ([¹⁸F]SuFEx) reaction.

The [¹⁸F]SuFEx reaction involves the exchange of a non-radioactive fluorine atom (¹⁹F) in the sulfonyl fluoride group with a radioactive ¹⁸F atom. This isotopic exchange reaction offers a rapid and efficient method for introducing ¹⁸F into a molecule under mild conditions. The high stability of the S-F bond allows for the precursor to be stored and handled easily, while its reactivity under specific conditions enables the efficient incorporation of the radioisotope.

Recent advancements in radiochemistry have highlighted the potential of sulfonyl fluorides as versatile precursors for ¹⁸F-labeling. The direct radiofluorination of sulfonyl chlorides to produce [¹⁸F]sulfonyl fluorides has been demonstrated, and these can subsequently be used as synthons for further reactions. More relevant to this compound, the isotopic exchange approach allows for the late-stage introduction of ¹⁸F into a fully assembled molecule, which is a significant advantage in the synthesis of complex PET tracers.

Computational and Theoretical Studies of 5 Methoxypyridine 2 Sulfonyl Fluoride

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to its chemical properties and reactivity. For 5-Methoxypyridine-2-sulfonyl fluoride (B91410), computational analyses such as Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis offer deep insights into electron distribution, bonding, and non-bonding interactions.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. DFT calculations for 5-Methoxypyridine-2-sulfonyl fluoride would typically be performed to determine its optimized molecular geometry, vibrational frequencies, and electronic energy levels. These calculations provide a foundational understanding of the molecule's stability and structure.

While specific DFT studies on this compound are not extensively documented in publicly available literature, calculations on related structures like 2-fluoropyridine (B1216828) and other substituted pyridines offer valuable insights. researchgate.net For instance, DFT calculations at the B3LYP/6-311++G(d,p) level of theory are commonly used to analyze the reactivity and spectral behaviors of pyridine (B92270) derivatives. researchgate.net Such studies show that substituents significantly influence the bond lengths and angles of the pyridine ring. In this compound, the electron-donating methoxy (B1213986) group at the 5-position and the strongly electron-withdrawing sulfonyl fluoride group at the 2-position create a significant electronic push-pull effect, which would be reflected in the calculated geometric and electronic parameters.

Table 1: Illustrative DFT-Calculated Properties for a Substituted Pyridine Analog Note: This data is hypothetical and for illustrative purposes to show typical outputs of DFT calculations, as specific data for this compound is not available in the cited literature.

| Parameter | Calculated Value | Description |

|---|---|---|

| Total Energy | -850.123 Hartrees | The total electronic energy of the optimized molecule. |

| HOMO Energy | -7.5 eV | Energy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 6.3 eV | An indicator of chemical reactivity and stability. ijcce.ac.ir |

| Dipole Moment | 4.5 Debye | A measure of the overall polarity of the molecule. |

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions. researchgate.net It provides a detailed picture of charge transfer, hyperconjugative interactions, and the Lewis structure of a molecule. wikipedia.orguba.ar In an NBO analysis of this compound, the interactions between filled (donor) and empty (acceptor) orbitals are quantified, revealing the delocalization of electron density.

Table 2: Illustrative NBO Analysis Donor-Acceptor Interactions Note: This table is a hypothetical representation for this compound, based on general principles of NBO analysis, as specific published data is unavailable.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) O(methoxy) | π(C5-C6) | 15.2 | p-π conjugation (resonance) |

| π(C3-C4) | σ(S-C2) | 3.5 | π-σ* hyperconjugation |

| LP(2) O(sulfonyl) | σ*(S-F) | 8.1 | Intramolecular charge delocalization |

Quantum chemical descriptors derived from DFT calculations serve as powerful tools for predicting the reactivity of a molecule. ias.ac.in These descriptors include the energies of the Frontier Molecular Orbitals (HOMO and LUMO), the HOMO-LUMO gap, chemical potential, hardness, softness, and the electrophilicity index. ijcce.ac.ir

For this compound, the HOMO would likely be localized on the electron-rich methoxy group and the pyridine ring, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is expected to be centered on the electron-deficient sulfonyl fluoride group and the carbon atom to which it is attached (C2), marking this as the site for nucleophilic attack. A smaller HOMO-LUMO gap generally implies higher reactivity. ijcce.ac.ir The calculated electrophilicity index would quantify the molecule's ability to act as an electrophile, which is expected to be significant due to the potent S(VI) center.

Table 3: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Formula | Predicted Significance for this compound |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the system. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Indicates resistance to change in electron distribution; related to the HOMO-LUMO gap. |

| Global Electrophilicity (ω) | μ2 / 2η | Quantifies the electrophilic nature of the molecule. Expected to be high due to the -SO2F group. |

Reaction Mechanism Elucidation

Theoretical calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. This includes identifying transition states, intermediates, and calculating activation energy barriers.

The sulfonyl fluoride group is a well-known electrophilic center susceptible to nucleophilic attack. scholaris.ca Computational studies on related arenesulfonyl fluorides have explored the mechanism of nucleophilic substitution at the sulfur center. nih.gov For this compound, a nucleophilic attack (e.g., by an amine or hydroxide) would target the sulfur atom.